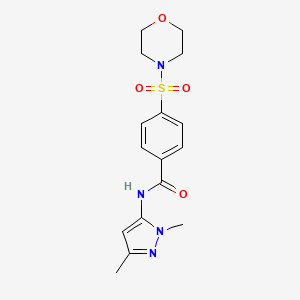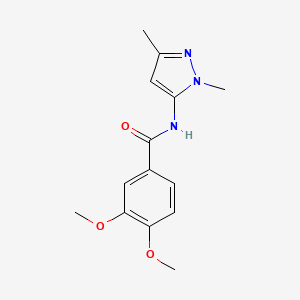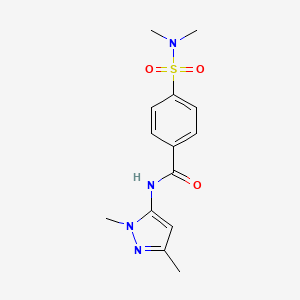
3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide, also known as 3-CNB, is a novel chemical compound that has been studied for its potential applications in scientific research. 3-CNB is a highly versatile compound that has been used in a variety of lab experiments and has been found to have a number of biochemical and physiological effects.
科学研究应用
3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in scientific research. It has been used in a variety of lab experiments, such as in the synthesis of novel compounds, as an inhibitor of enzyme activity, and as a potential therapeutic agent. It has also been used in the study of drug metabolism and toxicity, as well as in the study of the effects of environmental pollutants.
作用机制
The exact mechanism of action of 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes and aldehyde oxidase. It is also believed that this compound may act as a modulator of certain receptors, such as G-protein coupled receptors and ion channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of lab experiments. It has been found that this compound has the potential to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and aldehyde oxidase. It has also been found to modulate the activity of certain receptors, such as G-protein coupled receptors and ion channels. In addition, this compound has been found to have a number of other biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity.
实验室实验的优点和局限性
The use of 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments has a number of advantages. It is a highly versatile compound that can be used in a variety of experiments and has been found to have a number of biochemical and physiological effects. In addition, it is a relatively inexpensive compound that is easy to synthesize in high yields. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and it can be difficult to control the concentration of this compound in the reaction mixture.
未来方向
There are a number of potential future directions for the use of 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide in scientific research. For example, further research could be conducted to better understand the exact mechanism of action of this compound and to identify additional biochemical and physiological effects. In addition, further research could be conducted to optimize the synthesis of this compound and to develop novel applications for its use in lab experiments. Finally, further research could be conducted to develop new methods for controlling the concentration of this compound in the reaction mixture.
合成方法
The synthesis of 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is a multi-step process that involves the reaction of benzothiophene-2-carboxylic acid with 1-methyl-3-chloro-1H-pyrazole-5-carbaldehyde in the presence of sodium hydride and dimethylformamide. This reaction yields this compound in a high yield of up to 98%. The reaction has been optimized to produce a high-purity product with a minimal amount of by-products.
属性
IUPAC Name |
3-chloro-N-(2,5-dimethylpyrazol-3-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-8-7-11(18(2)17-8)16-14(19)13-12(15)9-5-3-4-6-10(9)20-13/h3-7H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKIZSBFHIGUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529559.png)
![4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide](/img/structure/B6529563.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B6529570.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529578.png)
![N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529585.png)
![6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529595.png)
![3-methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529599.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)





